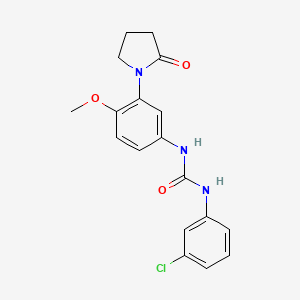

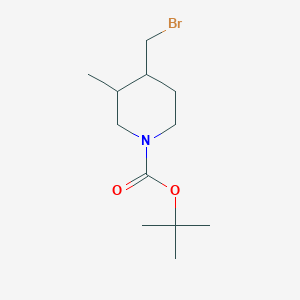

![molecular formula C16H16BrNO3S2 B3018460 methyl 2-(5-bromothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 477571-32-7](/img/structure/B3018460.png)

methyl 2-(5-bromothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, methyl 2-(5-bromothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, is a thiophene-based derivative that is not directly described in the provided papers. However, the papers do discuss various thiophene derivatives and their synthesis, structure, and reactivity, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of thiophene derivatives often involves halogenated thiophenes as starting materials. For instance, the synthesis of 2,3,4,5-tetrakis(dimethylsilyl)thiophene was achieved by reacting 2,3,4,5-tetrabromothiophene with chlorodimethylsilane, using magnesium and a catalytic amount of copper(I) cyanide . Similarly, the synthesis of various thiophene-based derivatives from 5-bromothiophene-2-carboxylic acid was performed using Suzuki cross-coupling reactions with arylboronic acids . These methods could potentially be adapted for the synthesis of the compound of interest by selecting appropriate reagents and conditions tailored to introduce the specific substituents present in its structure.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often characterized by spectroscopic methods and computational studies. For example, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate was determined, revealing a thiophene ring substituted with a 2-amino group and a 3-methyl ester group, with the crystal structure being stabilized by intra- and intermolecular hydrogen bonds . Computational studies, such as density functional theory (DFT) calculations, are also employed to understand the structural and electronic properties of thiophene derivatives, as seen in the analysis of various thiophene-based compounds synthesized from 5-bromothiophene-2-carboxylic acid .

Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For instance, methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates were used to yield thiophene-2,4-diols and subsequently 3,5-dialkoxythiophene-2-carboxylic acids through O-alkylation and alkaline hydrolysis . Photochemical behavior of halogeno-thiophenes was also explored, leading to the synthesis of 5-arylthiophene-2-carboxylic esters . These reactions demonstrate the reactivity of thiophene derivatives and provide a basis for predicting the chemical behavior of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The introduction of dimethylsilyl groups in 2,3,4,5-tetrakis(dimethylsilyl)thiophene significantly affected the electronic properties of the thiophene ring, as evidenced by molecular orbital calculations and UV spectroscopy . The spasmolytic activity of thiophene-based derivatives was also evaluated, with some compounds showing good efficacy, indicating potential biological applications . These studies suggest that the physical and chemical properties of the compound of interest could be similarly analyzed to determine its potential applications.

Scientific Research Applications

Synthesis and Biological Activity

- The compound and its related derivatives have been synthesized for evaluating antibacterial and antifungal activities. Research on similar structures has shown effectiveness against various pathogenic strains such as Listeria monocytogenes, Staphylococcus aureus, Escherichia coli, and Candida albicans, among others, indicating the potential for pharmaceutical applications in treating infections (Altundas et al., 2010).

Material Synthesis and Applications

- The structural features of thiophene-based compounds, including those similar to the target molecule, have been explored for their nonlinear optical properties, showcasing the potential for use in optical materials and devices. The synthesis methods and computational applications to determine these properties highlight the compound's relevance in advanced material sciences (Kanwal et al., 2022).

Pharmaceutical Research

- Compounds with structures akin to the specified chemical have been investigated for their potential as adenosine A1 receptor allosteric enhancers, which could have implications for developing treatments for neurological conditions (Nikolakopoulos et al., 2006).

Chemical Reactivity and Synthesis Innovation

- The reactivity and synthetic utility of thiophene derivatives, including halogenated thiophenes, have been studied for creating complex molecular frameworks. These studies have developed novel synthetic routes and methodologies that could be applied to the synthesis of a wide range of chemical entities for further exploration in medicinal chemistry and materials science (Rasool et al., 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

methyl 2-[(5-bromothiophene-2-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO3S2/c1-21-16(20)13-9-5-3-2-4-6-10(9)23-15(13)18-14(19)11-7-8-12(17)22-11/h7-8H,2-6H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRIUPRRZWBVFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Ethoxyphenyl)-5-[(1-phenylimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B3018377.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B3018378.png)

![4-(dipropylsulfamoyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3018379.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3018391.png)

![5-(4-fluorobenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B3018394.png)

![1-Methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3018395.png)

![N-cycloheptyl-4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzamide](/img/structure/B3018396.png)